3-((1R,2R)-2-(Trifluoromethyl)cyclopropyl)benzoic acid
CAS No.:
Cat. No.: VC13498567
Molecular Formula: C11H9F3O2
Molecular Weight: 230.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9F3O2 |
|---|---|
| Molecular Weight | 230.18 g/mol |
| IUPAC Name | 3-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid |
| Standard InChI | InChI=1S/C11H9F3O2/c12-11(13,14)9-5-8(9)6-2-1-3-7(4-6)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9+/m0/s1 |
| Standard InChI Key | JHNAFWBNDGHSLP-DTWKUNHWSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]1C(F)(F)F)C2=CC(=CC=C2)C(=O)O |
| SMILES | C1C(C1C(F)(F)F)C2=CC(=CC=C2)C(=O)O |
| Canonical SMILES | C1C(C1C(F)(F)F)C2=CC(=CC=C2)C(=O)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a benzoic acid moiety substituted at the meta position with a (1R,2R)-2-(trifluoromethyl)cyclopropyl group. The cyclopropane ring introduces significant steric strain, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The stereospecific (1R,2R) configuration dictates spatial orientation, influencing intermolecular interactions and binding affinities.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.18 g/mol |
| IUPAC Name | 3-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid |
| Canonical SMILES | C1C(C1C(F)(F)F)C2=CC(=CC=C2)C(=O)O |
| Stereoisomerism | (1R,2R) configuration |
Synthesis and Preparation Methods
Cyclopropanation Strategies
The synthesis of the cyclopropane core typically involves metal-catalyzed cyclopropanation reactions. Transition metals like rhodium or copper facilitate the addition of carbene precursors to alkenes, forming the strained ring system. For example, trifluoromethyl diazomethane derivatives react with styrene analogs under catalytic conditions to yield the trifluoromethylcyclopropane intermediate .
Functionalization and Coupling
Subsequent coupling of the cyclopropane intermediate with a benzoic acid derivative employs cross-coupling methodologies. Suzuki-Miyaura reactions using palladium catalysts have been effective, leveraging boronic acid-functionalized benzoic acid precursors to achieve regioselective attachment .
Table 2: Representative Synthesis Pathway
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclopropanation | CFCHN, Rh(OAc), DCM, 25°C |
| 2 | Benzoic Acid Coupling | Pd(PPh), NaCO, DMF, 80°C |
Physicochemical and Reactivity Profiles
Solubility and Stability
The trifluoromethyl group confers high lipid solubility (), while the benzoic acid moiety allows for pH-dependent aqueous solubility. The cyclopropane ring enhances thermal stability, with decomposition observed above 250°C .
Reactivity in Organic Transformations
-
Oxidation: The carboxylic acid group undergoes decarboxylation under strong oxidative conditions (e.g., KMnO, HSO).
-
Nucleophilic Substitution: The trifluoromethyl group resists substitution but participates in radical-mediated reactions .
Pharmaceutical and Industrial Applications
Drug Discovery and Development
Idorsia Pharmaceuticals Ltd. has patented derivatives of this compound as modulators of prostaglandin E2 receptors (EP2/EP4) and T-type calcium channels. The trifluoromethylcyclopropyl group improves blood-brain barrier penetration, making it valuable in CNS-targeted therapies .
Table 3: Patent Highlights
| Patent Number | Application | Key Claim |
|---|---|---|
| US11339148 | CXCR7 Receptor Antagonists | Crystalline forms for enhanced bioavailability |
| US11213517 | T-type Calcium Channel Blockers | Combination therapy for epilepsy |
Material Science Applications
The compound’s rigidity and fluorinated groups make it a candidate for liquid crystal displays (LCDs) and high-performance polymers, where thermal stability and dielectric properties are critical.
Comparative Analysis with Structural Analogs
2-(Trifluoromethyl)cyclopropyl Benzoates
Positional isomers demonstrate varied binding affinities. For instance, ortho-substituted derivatives show 40% lower activity in EP4 receptor assays compared to the meta-substituted parent compound .
Environmental and Metabolic Considerations
Biodegradation Pathways
Pseudomonas putida strains metabolize the benzoic acid moiety via β-ketoadipate pathways, while the trifluoromethyl group resists microbial degradation, leading to persistent trifluoroacetate metabolites .
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